molecular formula C20H23BrN2OS B3942699 N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide

Cat. No.: B3942699
M. Wt: 419.4 g/mol
InChI Key: FNNVYVBJVDAMFX-UHFFFAOYSA-N
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Description

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromine atom, dimethylphenyl group, carbamothioyl group, and tert-butylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2,6-dimethylphenyl, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromo-2,6-dimethylphenyl.

    Carbamothioylation: The brominated intermediate is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group, resulting in N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl] intermediate.

    Amidation: Finally, the intermediate is subjected to amidation with 4-tert-butylbenzoyl chloride to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Refluxing: To maintain the reaction temperature and enhance the reaction rate.

    Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylphenylboronic acid: Shares the bromine and dimethylphenyl groups but differs in the presence of the boronic acid moiety.

    4-Bromo-2,6-dimethylphenyl isocyanate: Contains the bromine and dimethylphenyl groups with an isocyanate functional group.

    N-(4-Bromo-2,6-dimethylphenyl)acetamide: Similar structure with an acetamide group instead of the carbamothioyl and tert-butylbenzamide groups.

Uniqueness

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2OS/c1-12-10-16(21)11-13(2)17(12)22-19(25)23-18(24)14-6-8-15(9-7-14)20(3,4)5/h6-11H,1-5H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNVYVBJVDAMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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